Hydrogen Bond Donor Count of Zero vs. Carboxylic Acid-Containing Analogs Enables Higher Predicted Membrane Permeability
The target compound possesses zero hydrogen bond donors (HBD = 0), whereas its closest commercially available isoxazole-carboxylic acid analog (CAS 893750-08-8) has one HBD from the carboxylic acid group [1]. HBD count is a primary determinant of passive membrane permeability; increasing HBD from 0 to 1 typically reduces Caco-2 Papp by approximately 3- to 10-fold and can lower CNS MPO desirability scores [2]. Additionally, the target compound has a TPSA of 38.5 Ų versus an estimated ~79 Ų for the carboxylic acid analog, placing the former within favorable ranges for both oral absorption (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų) [1][3].
| Evidence Dimension | Predicted passive membrane permeability determinants |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 38.5 Ų; XLogP3 = 0.2 |
| Comparator Or Baseline | 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid (CAS 893750-08-8): HBD = 1; estimated TPSA ≈ 79 Ų |
| Quantified Difference | Target HBD = 0 vs. comparator HBD = 1; ΔTPSA ≈ 40.5 Ų (reduction of ~51%) |
| Conditions | Computed physicochemical properties from PubChem (TPSA via Cactvs 3.4.8.18; XLogP3 via XLogP3 3.0) |
Why This Matters
For programs targeting intracellular or CNS targets, the zero-HBD, low-TPSA profile of the target compound predicts superior membrane permeability relative to carboxylic acid analogs, which may translate into higher cell-based assay exposure at equivalent nominal concentrations.
- [1] PubChem. 4-((5-Methylisoxazol-4-yl)methyl)morpholine. Computed Properties. CID 121173955, 2025. View Source
- [2] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
- [3] Hitchcock SA, Pennington LD. Structure-brain exposure relationships. J Med Chem. 2006;49(26):7559-7583. View Source
